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Compound of Interest

Compound Name: Salinixanthin

Cat. No.: B1249706 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

determination of natural products is a cornerstone of innovation. Salinixanthin, a unique C40

carotenoid glycoside, presents a complex and intriguing puzzle for structural elucidation. This

guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy for

deciphering its intricate architecture and provides a comparative framework with other notable

carotenoids.

The Challenge of Salinixanthin's Structure
Salinixanthin, isolated from the extremophilic bacterium Salinibacter ruber, is distinguished by

its acyl glycoside moiety attached to a long polyene chain, terminating in a 4-keto-α-ionone

ring. This complex structure, rich in stereocenters and conjugated double bonds, necessitates a

sophisticated analytical approach for unambiguous characterization. High-resolution NMR

spectroscopy, encompassing a suite of one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HSQC, HMBC) experiments, stands as the paramount tool for this task.

However, a comprehensive, publicly available, and fully assigned NMR dataset for

salinixanthin remains elusive in the current body of scientific literature. While numerous

studies have explored its photophysical properties and biological role within the light-harvesting

complex of xanthorhodopsin, a detailed deposition of its ¹H and ¹³C chemical shifts and

coupling constants is not readily accessible. This guide, therefore, will outline the established

NMR-based workflow for such a structural elucidation and present a comparative analysis
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based on the known NMR data of structurally related carotenoids, providing a roadmap for

researchers encountering this or similar complex natural products.

A Comparative Look: Salinixanthin and Other
Carotenoids
To understand the expected NMR spectral features of salinixanthin, a comparison with the

well-characterized carotenoids, zeaxanthin and bacterioruberin, is instructive. Zeaxanthin, a

common dietary carotenoid, shares the β-ionone ring system, while bacterioruberin, a C50

carotenoid, possesses a long, acyclic polyene chain with hydroxyl groups, offering spectral

parallels and contrasts.

Carotenoid
Key Structural
Features

Expected ¹H NMR
Signals (ppm)

Expected ¹³C NMR
Signals (ppm)

Salinixanthin

(Predicted)

Acyl glycoside, 4-keto-

α-ionone ring, long

conjugated polyene

chain

Olefinic protons (6.0-

7.0), Methyl groups on

polyene chain (~2.0),

Gem-dimethyl groups

on ring (~1.0-1.2),

Sugar protons (3.0-

5.5), Acyl chain

protons (0.8-2.5)

sp² carbons of

polyene chain (120-

145), Carbonyl carbon

(~200), sp³ carbons of

rings and sugar (30-

80), Methyl carbons

(12-30)

Zeaxanthin

Two β-ionone rings

with hydroxyl groups,

conjugated polyene

chain

Olefinic protons (6.1-

6.7), Methyl groups on

polyene chain (1.9-

2.0), Gem-dimethyl

groups on rings

(~1.07), H-3/H-3'

(~4.0)

sp² carbons of

polyene chain (125-

138), sp³ carbons of

rings (36-65), Methyl

carbons (12-29)

Bacterioruberin

Acyclic C50 polyene

chain with four

hydroxyl groups

Olefinic protons (6.2-

6.8), Methyl groups on

polyene chain (~1.9-

2.0), Protons adjacent

to hydroxyls (~4.0)

sp² carbons of

polyene chain (124-

140), Carbons bearing

hydroxyls (~70),

Methyl carbons (12-

14)
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Experimental Protocols for Structural Elucidation
The structural elucidation of a novel or complex carotenoid like salinixanthin via NMR

spectroscopy follows a standardized yet meticulous protocol.

1. Sample Preparation:

Isolation and Purification: Salinixanthin is first extracted from the biomass of Salinibacter

ruber using a suitable solvent system (e.g., acetone/methanol). The crude extract is then

subjected to chromatographic techniques such as column chromatography and high-

performance liquid chromatography (HPLC) to obtain the pure compound.

NMR Sample Preparation: A few milligrams of the purified salinixanthin are dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture thereof to ensure solubility).

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing.

2. NMR Data Acquisition:

1D NMR:

¹H NMR spectra are acquired to identify the proton environments, their integrations

(relative number of protons), and coupling patterns (J-couplings).

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments

are run to determine the number and types (CH, CH₂, CH₃, and quaternary) of carbon

atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings,

allowing for the tracing of spin systems within the molecule (e.g., through the polyene

chain and within the sugar and acyl moieties).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly

bonded proton and carbon atoms, providing a powerful tool for assigning carbon

resonances based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment

is crucial for connecting different spin systems. It shows correlations between protons and

carbons that are two or three bonds away, enabling the assembly of the complete

molecular skeleton, including the connection of the acyl glycoside to the carotenoid

backbone and the positions of methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information

about the spatial proximity of protons, which is vital for determining the stereochemistry of

the molecule, such as the configuration of double bonds and the relative orientation of

substituents on the rings.

Visualizing the Path to Structure
The logical workflow for elucidating the structure of a natural product like salinixanthin using

NMR spectroscopy can be visualized as a clear, step-by-step process.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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